2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one;hydrochloride
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Overview
Description
2,2-Dimethyl-1-oxa-4,9-diazaspiro[45]decan-3-one;hydrochloride is a chemical compound with a unique structure that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one;hydrochloride typically involves multiple steps, starting with the formation of a suitable precursor. One common method includes the cyclization of a diamine with a diketone under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific requirements of the synthesis process. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the creation of more complex molecules.
Biology: The compound can be utilized in the study of biological systems, particularly in the development of new drugs.
Industry: Its unique properties make it valuable in material science for the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biological effects. Understanding these mechanisms is crucial for its application in drug discovery and other scientific research.
Comparison with Similar Compounds
2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one;hydrochloride can be compared with other similar compounds, such as 2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one. While both compounds share structural similarities, their unique properties and applications set them apart. The differences in their molecular structures can lead to variations in their reactivity and biological activity.
List of Similar Compounds
2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one
2,2-Dimethyl-1-oxa-4,7-diazaspiro[4.5]decan-3-one
2,2-Dimethyl-1-oxa-4,6-diazaspiro[4.5]decan-3-one
This comprehensive overview provides a detailed understanding of 2,2-Dimethyl-1-oxa-4,9-diazaspiro[45]decan-3-one;hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,2-dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-8(2)7(12)11-9(13-8)4-3-5-10-6-9;/h10H,3-6H2,1-2H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLURZRGTCUIRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2(O1)CCCNC2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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